molecular formula C5H12ClNO3 B554889 N-hydroxysuccinimide CAS No. 6066-82-6

N-hydroxysuccinimide

Katalognummer: B554889
CAS-Nummer: 6066-82-6
Molekulargewicht: 115.09 g/mol
InChI-Schlüssel: OZSJLLVVZFTDEY-VKKIDBQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxysuccinimide (NHS) is a heterocyclic organic compound widely employed in chemical and biochemical applications due to its ability to activate carboxyl groups for nucleophilic attack, facilitating amide bond formation. NHS is particularly notable in peptide synthesis, protein cross-linking, and bioconjugation. Its mechanism involves reacting with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form stable NHS esters, which react efficiently with primary amines under mild conditions . This process enhances coupling efficiency by up to 20-fold compared to non-activated intermediates . NHS esters are also pivotal in labeling biomolecules (e.g., fluorescent tags in proteomics) due to their amine-specific reactivity .

Vorbereitungsmethoden

Classical Synthesis via Succinic Anhydride and Hydroxylamine

The foundational NHS synthesis involves direct condensation of succinic anhydride with hydroxylamine or hydroxylamine hydrochloride under thermal conditions. This method, first reported in the mid-20th century, remains widely employed due to its straightforward reagent system .

Reaction Procedure and Conditions

In a typical protocol, succinic anhydride (10 mmol) is combined with hydroxylamine hydrochloride (10 mmol) in acetonitrile (5 mL) at room temperature. The mixture is heated to 95–130°C for 1–20 hours, during which the anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack by hydroxylamine’s amine group (Figure 1). The reaction’s exothermic nature necessitates gradual temperature escalation to prevent decarboxylation side reactions .

Figure 1: Nucleophilic attack mechanism of hydroxylamine on succinic anhydride.

Post-reaction, the crude product is isolated via acidification (pH 1) using HCl, followed by ether-mediated precipitation. Recrystallization from ethyl acetate or sublimation under vacuum yields NHS as colorless crystals with a melting point of 95–98°C .

Yield and Limitations

This method achieves 70–85% yield but faces challenges:

  • Byproduct formation: Overheating generates succinimide derivatives via intramolecular cyclization.

  • Solubility issues: Hydroxylamine hydrochloride’s limited solubility in organic solvents prolongs reaction times .

  • Purity constraints: Residual succinic acid requires multiple recrystallization steps, reducing throughput .

One-Pot N-Boc Protection/Deprotection Strategy

A modern one-pot synthesis circumvents solubility limitations by employing tert-butoxycarbonyl (Boc) protection. This method, detailed in source , enhances reaction control and purity.

Synthetic Workflow

  • Boc activation: Imide (10 mmol) reacts with di-tert-butyldicarbonate (1.1–2.2 eq) in acetonitrile using DMAP (1–10 mol%) as a catalyst. CO₂ evolution signals complete Boc protection.

  • Hydroxylamine addition: Aqueous hydroxylamine (50% wt, 10 mmol) is introduced, cleaving the Boc group and forming NHS.

  • Workup: Ether precipitation isolates the product, which is purified via acidification and recrystallization .

Advantages Over Classical Methods

  • Higher yields (80–90%): Boc protection minimizes side reactions.

  • Reduced purification burden: DMAP catalysis improves selectivity, decreasing succinic acid contamination .

Organic Solvent-Mediated Patent Method (CN103145601B)

Chinese Patent CN103145601B details a scalable NHS synthesis with rigorous solvent and catalyst optimization, achieving industrial-grade purity (>99.3%) .

Optimized Reaction Parameters

ParameterSpecification
SolventDioxane, butyl ether, or THF
Hydroxylamine HCl:solvent1:5–1:20 (w/w)
CatalystH₂SO₄, H₃PO₄, or CH₃COOH (1–10% w/w)
Temperature105–130°C
Time1–20 hours
Yield85–90%

Critical Process Steps

  • Solvent suspension: Hydroxylamine hydrochloride is dispersed in ether solvents under nitrogen.

  • Alkali addition: Methanolic NaOH/KOH (5–30%) neutralizes HCl, precipitating NaCl.

  • Anhydride coupling: Succinic anhydride (0.6–1.2 eq) and acid catalyst are added, with methanol evaporated to drive the reaction.

  • Purification: Ethyl acetate recrystallization removes residual salts and solvents .

Aqua-Solution Method: Trade-Offs and Industrial Viability

An alternative aqueous-phase synthesis dissolves hydroxylammonium sulfate in water, alkalizes it to free hydroxylamine, and reacts it with succinic anhydride. While avoiding organic solvents, this method suffers from:

  • Low yields (<72%): Competitive hydrolysis of succinic anhydride reduces NHS formation.

  • High reagent cost: Hydroxylammonium sulfate is pricier than hydrochloride salts .

Comparative Analysis of NHS Synthesis Methods

MethodReactantsCatalystTemp (°C)Time (h)Yield (%)Purity (%)Scalability
ClassicalSA⁴, NH₂OH·HClNone95–1301–2070–8595–98Moderate
One-Pot BocImide, Boc₂ODMAP25–10012–2480–9098–99High
Patent (CN103145601B)NH₂OH·HCl, SAH₂SO₄/H₃PO₄105–1301–2085–90>99.3High
Aqua-Solution(NH₂OH)₂·H₂SO₄, SANone80–1005–1060–7290–95Low

Key:
⁴SA = Succinic anhydride

Mechanistic Insights and Side Reactions

Primary Reaction Pathway

NHS formation proceeds through a two-step nucleophilic acyl substitution:

  • Hydroxylamine attacks succinic anhydride’s carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and elimination yield NHS, with water or HCl as byproducts .

Competing Side Reactions

  • Succinimide formation: Intramolecular cyclization at >130°C generates undesired succinimide.

  • Ester hydrolysis: Aqueous conditions degrade NHS back to succinic acid .

Industrial-Scale Purification Techniques

Ethyl Acetate Recrystallization

Post-synthesis, NHS crude product is dissolved in ethyl acetate (1:10 w/v), refluxed, and filtered hot to remove insoluble salts. Cooling to −10°C induces crystallization, yielding 99.3% pure NHS .

Sublimation

Vacuum sublimation (0.1 mmHg, 100°C) produces ultrapure NHS (>99.9%) for sensitive applications like bioconjugation .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly in the formation of esters. It reacts with carboxylic acids in the presence of coupling agents to form this compound esters .

Common Reagents and Conditions:

    Reagents: Carboxylic acids, coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

    Conditions: Anhydrous solvents like tetrahydrofuran, low temperatures to prevent hydrolysis.

Major Products: The primary products of these reactions are this compound esters, which are stable intermediates used in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation Techniques

NHS esters are crucial in bioconjugation, allowing for the selective labeling of proteins and other biomolecules. The following table summarizes key studies demonstrating the utility of NHS in protein labeling:

Study Application Methodology Findings
Protein N-terminal labelingTwo-step method using NHS estersAchieved high stoichiometry and selectivity for N-terminus labeling with large proteins.
Site-specific protein labelingTransformation of NHS esters to label N-terminal cysteine residuesDemonstrated efficient site-specific labeling.
Fluorescent RNA labelingOptimization of NHS-linked fluorophore coupling with RNAIncreased yield of fluorescent RNA up to 55% with reduced reagent use.

Case Study: Protein Labeling

In a study focusing on selective protein N-terminal labeling using NHS esters, researchers developed a method that allowed for high-stoichiometry labeling while maintaining protein stability. This method is particularly valuable for studying protein interactions and dynamics in complex biological systems .

Development of Mucoadhesive Polymers

NHS has been employed to create mucoadhesive polymers, which are essential for drug delivery systems that require prolonged retention at mucosal surfaces. The following table highlights findings from relevant research:

Study Polymer Type Methodology Results
Polyacrylic acid (PAA)Coupling NHS to carboxylic groups of PAA using DCCAchieved significant improvements in mucoadhesion (5.5-fold increase) compared to unmodified PAA.

Case Study: Mucoadhesive Polymer Development

A study demonstrated that coupling NHS to polyacrylic acid significantly enhanced its mucoadhesive properties, leading to increased adhesion times and tensile strength when tested against intestinal mucosa. This advancement holds promise for improving drug delivery systems targeting mucosal surfaces .

Surface Modification for Microarray Technologies

NHS is extensively used in surface modification techniques, particularly for microarray applications where biomolecules need to be immobilized on solid supports. Key findings from relevant studies include:

Study Surface Type Methodology Applications
Glass surfacesSingle-step acid-mediated derivatization with NHS estersSuitable for high-throughput analysis of biomolecular interactions.

Case Study: Microarray Surface Modification

Researchers developed an efficient method to modify glass surfaces with NHS ester groups, facilitating the immobilization of various biomolecules essential for microarray technologies. This approach simplifies the preparation process and enhances the functionality of microarrays used in proteomics and genomics .

Synthesis of Bioconjugates

NHS is also integral in synthesizing bioconjugates, including peptides and other complex molecules. The following table outlines its role in peptide synthesis:

Study Application Methodology Outcomes
Peptide synthesisCoupling reactions involving NHS esters with carboxylic acidsDemonstrated high yields and efficiency in synthesizing active peptides.

Case Study: Peptide Synthesis

In a comprehensive review, NHS esters were highlighted as vital tools for peptide synthesis due to their reliability and high yield in forming stable amide bonds under mild conditions. This property makes them suitable for generating a wide variety of peptide-based therapeutics .

Vergleich Mit ähnlichen Verbindungen

NHS vs. 1-Hydroxybenzotriazole (HOBt)

  • Reactivity and Efficiency : NHS and HOBt are both used to suppress racemization and improve coupling efficiency in peptide synthesis. However, NHS esters are more stable in aqueous environments, while HOBt may require anhydrous conditions .
  • Solubility : Sulfo-NHS (a water-soluble derivative) offers enhanced solubility for reactions in physiological buffers, a feature absent in HOBt .
  • Applications: NHS is preferred for bioconjugation due to lower toxicity and broader compatibility with biological systems.

Table 1 : NHS vs. HOBt

Property NHS HOBt
Solubility Moderate (improved as sulfo-NHS) Low in water
Stability High in aqueous buffers Requires anhydrous conditions
Toxicity Low Higher (potential mutagen)
Common Use Cases Protein cross-linking, labeling Organic synthesis, SPPS*

*SPPS: Solid-phase peptide synthesis.

NHS vs. N-Iodosuccinimide (NIS)

  • Functionality : NHS activates carboxyl groups for amide bond formation, whereas NIS serves as a precatalyst for cross-coupling reactions (e.g., alcohol coupling with C-nucleophiles) .
  • Structural Impact : The iodine substituent in NIS alters electronic properties, making it suitable for oxidative coupling rather than biomolecular conjugation.

Table 2 : NHS vs. NIS

Property NHS NIS
Primary Role Carboxyl group activation Oxidative cross-coupling catalyst
Key Reactions Amide bond formation C–O bond formation
Biological Compatibility High Limited (toxic byproducts)

NHS vs. Glutaraldehyde (GTA)

  • Cross-Linking Mechanism : NHS/EDC enables zero-length cross-linking (direct bonding without spacer), while GTA introduces a 5-carbon spacer between linked groups .
  • Biocompatibility: NHS/EDC generates nontoxic urea byproducts, whereas GTA is cytotoxic and induces inflammatory responses .
  • Cross-Linking Density : GTA produces denser networks but compromises biocompatibility, making NHS/EDC preferable for tissue engineering .

Table 3 : NHS/EDC vs. GTA

Property NHS/EDC GTA
Cross-Linker Type Zero-length Spacer-containing
Biocompatibility High Low (cytotoxic)
Applications Biomedical scaffolds Industrial fixation

NHS vs. Other Succinimide Derivatives

  • N-Substituted Succinimides : Modifying the N-position of succinimide alters functionality. For example:
    • N-Succinimidoxyacetate Esters (): Exhibit anticonvulsant properties, diverging from NHS’s role in conjugation.
    • N-Phenylpropionyl Succinimides (): Used in dipeptide synthesis for anxiolytic drug development.
  • Reactivity: NHS’s hydroxyl group is critical for stabilizing active esters, whereas substitutions (e.g., alkyl, aryl) shift applications to pharmaceuticals or organocatalysis .

NHS vs. Sulfo-NHS

  • Solubility : Sulfo-NHS is water-soluble, ideal for physiological conditions, while NHS requires organic solvents .
  • Applications : Sulfo-NHS is used in cell-surface labeling and aqueous cross-linking, whereas NHS is suitable for organic-phase reactions .

Key Research Findings

  • Efficiency in Cross-Linking : NHS/EDC achieves 55–60% yields in collagen fiber cross-linking, balancing mechanical strength and biocompatibility .
  • Specificity : NHS esters primarily target lysine residues in proteins; serine, threonine, and tyrosine (STY) residues show minimal reactivity .
  • Drug Delivery: NHS esters enable controlled drug conjugation in chitosan-quinolone hybrids, enhancing antimicrobial activity .

Biologische Aktivität

N-Hydroxysuccinimide (NHS) is a versatile compound widely used in biochemistry and molecular biology, particularly for its role in protein modification and bioconjugation. This article delves into the biological activity of NHS, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

NHS is primarily known for its ability to form stable amide bonds with primary amines, making it a valuable reagent in the synthesis of bioconjugates. The NHS ester form reacts with amino groups in proteins, peptides, and other biomolecules under mild conditions, facilitating various applications in drug development and diagnostics.

NHS esters react with nucleophiles such as primary amines to form amide bonds. The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the NHS ester, resulting in the release of hydroxysuccinimide and formation of a stable conjugate. This mechanism is essential for the development of targeted therapies and diagnostic tools.

Applications in Bioconjugation

1. Protein Modification:

  • NHS esters are commonly used to modify proteins for various applications, including drug delivery systems and therapeutic agents. For example, PEGylation (the attachment of polyethylene glycol) using NHS esters enhances the pharmacokinetic properties of proteins by increasing their solubility and stability in biological environments .

2. Mucoadhesive Polymers:

  • Research has demonstrated that NHS can be coupled with polymers to create mucoadhesive materials. A study showed that polyacrylic acid modified with NHS exhibited significantly improved adhesion properties compared to unmodified versions, indicating potential use in drug delivery systems targeting mucosal surfaces .

3. Selective Labeling:

  • NHS esters allow for selective labeling of proteins at their N-terminus or lysine residues. This selective modification is crucial for studying protein interactions and functions without altering their native structures. A recent method employing NHS esters for N-terminal labeling has shown high efficiency and specificity .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaKey Findings
PEGylation kineticsReaction rates are pH-dependent; higher rates observed at pH 9.0 compared to pH 7.4.
Mucoadhesive polymersPAA-NHS showed a 5.5-fold increase in adhesion time compared to unmodified PAA.
Protein conjugationDeveloped a TMT-based method for quantifying occupancy at individual conjugation sites using NHS esters.
Selective labelingAchieved high stoichiometry in labeling large proteins with NHS esters through a two-step method.

Case Studies

Case Study 1: PEGylation of Bovine Lactoferrin
A study investigated the kinetics of PEGylation using branched PEG-NHS on bovine lactoferrin. The results indicated that at physiological pH (7.4), reactions reached a steady state within 2 hours, while at pH 9.0, this was achieved within 10 minutes, highlighting the importance of pH in optimizing reaction conditions for bioconjugation .

Case Study 2: Development of Mucoadhesive Drug Delivery Systems
In another study, NHS was coupled to polyacrylic acid to create mucoadhesive polymers aimed at enhancing drug delivery through mucosal tissues. The modified polymers demonstrated significantly improved adhesion properties, suggesting their potential use in therapeutic applications targeting mucosal surfaces .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for NHS to preserve its reactivity in aqueous solutions?

NHS is moisture-sensitive and prone to hydrolysis, which reduces its efficiency in activating carboxyl groups. Store desiccated NHS at 4°C in airtight containers to minimize exposure to humidity. For solution preparation, use anhydrous solvents like dimethylformamide (DMF) or acetonitrile, and prepare fresh before use to avoid degradation .

Q. How can researchers assess the purity and stability of NHS in solution?

While commercial NHS (e.g., Sigma-Aldrich) typically reports lot-specific purity via Certificates of Analysis (COA), solution stability is not guaranteed. Monitor degradation via:

  • FT-IR spectroscopy : Detect hydrolysis by observing shifts in carbonyl peaks (1,750–1,800 cm⁻¹ for NHS esters).
  • HPLC : Quantify unreacted NHS using reverse-phase columns with UV detection at 260 nm.
    Always validate solution integrity before critical experiments .

Q. What safety precautions are essential when working with NHS?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Decontamination : Rinse spills with ethanol followed by water. NHS reacts exothermically with strong acids/bases; neutralize residues before disposal .

Advanced Research Questions

Q. How can NHS ester crosslinking efficiency be optimized for protein bioconjugation?

Key parameters include:

  • pH : Maintain pH 7.0–8.5 to ensure primary amine (lysine) availability.
  • Molar ratios : Use 10–20× molar excess of NHS esters over target proteins to account for hydrolysis.
  • Temperature : Perform reactions at 4°C (slow hydrolysis) or room temperature (faster kinetics), depending on protein stability.
    Validate conjugation via SDS-PAGE with Coomassie staining or mass spectrometry .

Q. How do side reactions (e.g., hydrolysis or overmodification) impact NHS-based crosslinking data, and how can they be mitigated?

Hydrolysis competes with amine coupling, reducing effective crosslinker concentration. Overmodification disrupts protein structure/function. Mitigation strategies:

  • Kinetic monitoring : Use stopped-flow UV spectroscopy to track ester hydrolysis rates.
  • Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted NHS esters.
  • Mass spectrometry (MS) : Identify off-target modifications (e.g., aspartate/glutamate adducts) .

Q. What are the limitations of carbodiimide (EDC)-NHS coupling, and what alternative activation strategies exist?

EDC/NHS struggles with sterically hindered carboxyl groups and low-yield reactions in aqueous-organic mixtures. Alternatives:

  • NHS-carbonate esters : Activate hydroxyls for coupling under mild conditions.
  • Oxidative strategies : Use TEMPO/NaClO to convert alcohols to carboxylates for NHS activation.
  • Photocrosslinking : Incorporate diazirine-modified NHS esters for UV-triggered conjugation .

Q. How can NHS esters be applied in vivo for extracellular matrix (ECM) labeling without disrupting tissue integrity?

NHS esters (e.g., sulfo-NHS derivatives) enable covalent ECM tagging via lysine residues. Protocol:

  • Dosage : Use ≤1 mM NHS-ester probes to minimize cytotoxicity.
  • Time window : Inject probes 5–10 minutes before imaging to ensure rapid labeling.
  • Validation : Co-stain with collagen IV or fibronectin antibodies to confirm specificity .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NHS ester reaction efficiencies across studies?

Variables affecting efficiency include:

  • Solvent polarity : Higher polarity accelerates hydrolysis (e.g., PBS vs. DMF).
  • Protein surface charge : Positively charged proteins enhance NHS ester binding.
    Standardize buffers, quantify active ester concentrations via Ellman’s assay, and report reaction conditions in detail .

Q. Synthesis and Characterization

Q. What analytical methods are critical for validating NHS ester synthesis?

  • NMR : Confirm esterification via disappearance of carboxylic acid protons (δ 10–12 ppm) and emergence of succinimide protons (δ 2.5–3.0 ppm).
  • Melting point : Pure NHS melts at 95–98°C; deviations indicate impurities.
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (1:1) .

Q. Toxicological Considerations

Q. What are the carcinogenic risks associated with NHS, and how should labs manage waste?

NHS is not classified as a carcinogen, but prolonged exposure may cause skin/eye irritation. Dispose of waste via:

  • Chemical inactivation : Hydrolyze esters with 0.1 M NaOH for 24 hours.
  • Regulated disposal : Use certified hazardous waste services compliant with local regulations .

Eigenschaften

IUPAC Name

1-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTADLQHYWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064102
Record name 2,5-Pyrrolidinedione, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [GE Healthcare MSDS]
Record name N-Hydroxysuccinimide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15892
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6066-82-6
Record name N-Hydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6066-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxysuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxysuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Pyrrolidinedione, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxysuccinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJE3791M4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxysuccinimide
Reactant of Route 2
Reactant of Route 2
N-hydroxysuccinimide
Reactant of Route 3
Reactant of Route 3
N-hydroxysuccinimide
Reactant of Route 4
Reactant of Route 4
N-hydroxysuccinimide
Reactant of Route 5
Reactant of Route 5
N-hydroxysuccinimide
Reactant of Route 6
Reactant of Route 6
N-hydroxysuccinimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.